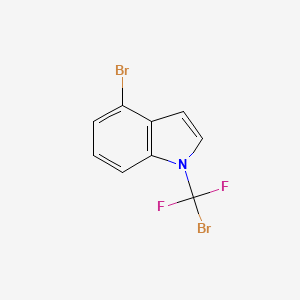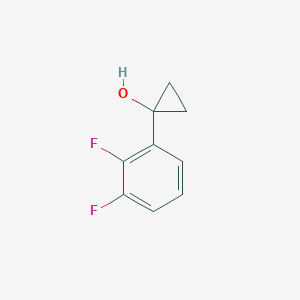
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is an organosilicon compound that features a phenoxy group substituted with bromine atoms and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane typically involves the reaction of 2,4-dibromo-6-(tert-butyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-Dibromo-6-(tert-butyl)phenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The trimethylsilyl group can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products may include quinones or other oxidized forms of the phenoxy group.
Hydrolysis: The primary product is 2,4-dibromo-6-(tert-butyl)phenol.
Scientific Research Applications
Chemistry
In organic synthesis, (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can be used as a precursor for the introduction of the phenoxy group into various molecules. It can also serve as a protecting group for phenols, which can be selectively removed under mild conditions.
Biology and Medicine
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In hydrolysis reactions, the trimethylsilyl group is cleaved, releasing the corresponding phenol.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-(tert-butyl)phenol: This compound lacks the trimethylsilyl group but shares the phenoxy and bromine substitutions.
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups and no bromine atoms, making it more sterically hindered.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used as an antioxidant, this compound has two tert-butyl groups and a methyl group instead of bromine atoms.
Uniqueness
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.
Properties
Molecular Formula |
C13H20Br2OSi |
|---|---|
Molecular Weight |
380.19 g/mol |
IUPAC Name |
(2,4-dibromo-6-tert-butylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)10-7-9(14)8-11(15)12(10)16-17(4,5)6/h7-8H,1-6H3 |
InChI Key |
HJACAKHHZVCUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
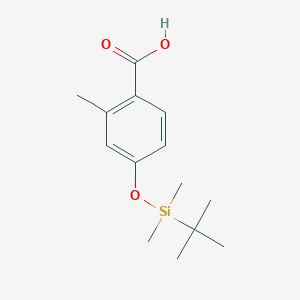
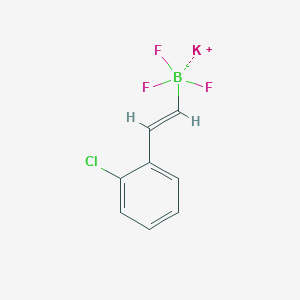

amine hydrochloride](/img/structure/B13459728.png)
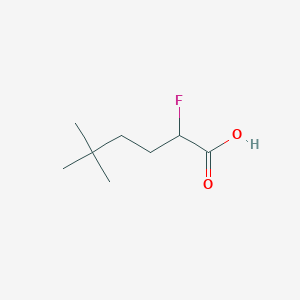
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
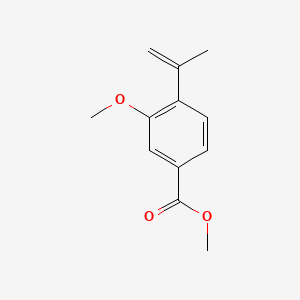
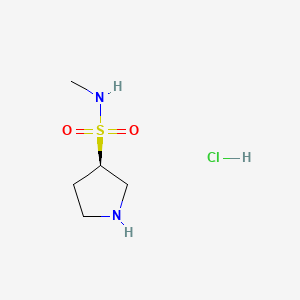
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
